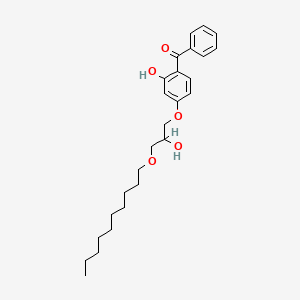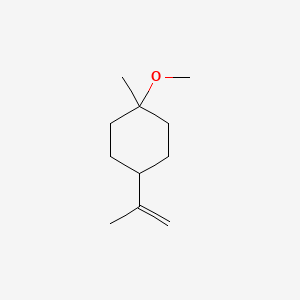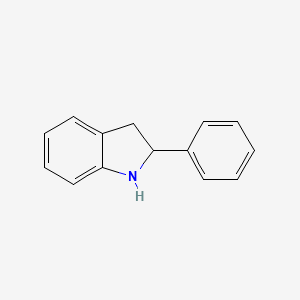![molecular formula C34H28N4O4 B1614951 4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione CAS No. 26140-67-0](/img/structure/B1614951.png)
4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, is a high-performance thermosetting resin. This compound is known for its excellent thermal stability, mechanical strength, and chemical resistance, making it a valuable material in various industrial applications, particularly in the aerospace and electronics industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, typically involves the reaction of 4,4’-Bismaleimidodiphenylmethane with 4,4’-diaminodiphenylmethane. This reaction is often carried out under controlled conditions to ensure the formation of a high-quality polymer. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete polymerization, and the resulting polymer is then purified and processed into the desired form. The use of advanced technologies and equipment ensures the production of high-purity polymers with consistent properties .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds .
Aplicaciones Científicas De Investigación
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, has numerous scientific research applications:
Chemistry: Used as a high-performance resin in the synthesis of advanced materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the fabrication of medical devices and implants due to its excellent biocompatibility and mechanical properties.
Mecanismo De Acción
The mechanism by which 4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, exerts its effects involves the formation of a highly cross-linked polymer network. This network provides the material with its exceptional thermal and mechanical properties. The molecular targets and pathways involved include the interaction of the maleimide and amine groups, leading to the formation of strong covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N-phenylmaleimide): Similar in structure but differs in its polymerization properties.
2,2’-Diallylbisphenol A: Another high-performance resin with different mechanical and thermal properties.
Bisphenol A dicyanate ester: Known for its excellent thermal stability but differs in chemical resistance.
Uniqueness
4,4’-Bismaleimidodiphenylmethane, polymer with 4,4’-diaminodiphenylmethane, stands out due to its unique combination of thermal stability, mechanical strength, and chemical resistance. These properties make it particularly suitable for demanding applications in the aerospace and electronics industries .
Propiedades
Número CAS |
26140-67-0 |
|---|---|
Fórmula molecular |
C34H28N4O4 |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)methyl]aniline;1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H14N2O4.C13H14N2/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27;14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-12H,13H2;1-8H,9,14-15H2 |
Clave InChI |
MFVZRNBIJWOMNC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
Key on ui other cas no. |
26140-67-0 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate](/img/structure/B1614875.png)


![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)







